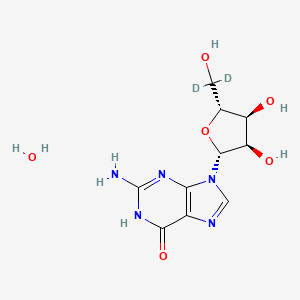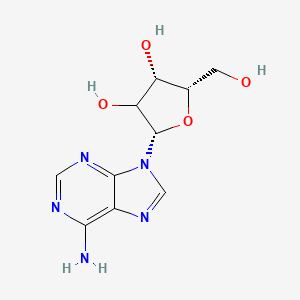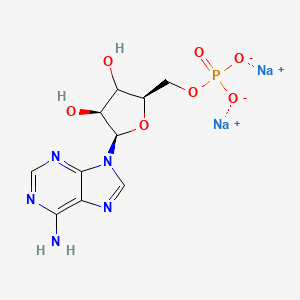
Adenosine 5'-monophosphate (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-monophosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is widely present in nature and is involved in cellular energy transfer and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate (disodium) can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate (disodium) typically involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified .
化学反应分析
Types of Reactions: Adenosine 5’-monophosphate (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-diphosphate and adenosine 5’-triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
科学研究应用
Adenosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
- Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in chromatography.
- Biology: It plays a role in signal transduction and energy transfer within cells. It is also used in studies involving nucleotide metabolism and enzyme kinetics .
- Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for certain conditions.
- Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceuticals .
作用机制
Adenosine 5’-monophosphate (disodium) exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a key role in cellular energy homeostasis. The compound binds to AMPK, leading to its activation and subsequent regulation of metabolic pathways . Additionally, it serves as a substrate for various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
相似化合物的比较
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
- Inosine monophosphate (disodium)
Comparison: Adenosine 5’-monophosphate (disodium) is unique in its role as a monophosphate nucleotide. Unlike adenosine 5’-diphosphate and adenosine 5’-triphosphate, it does not have high-energy phosphoanhydride bonds. This makes it less involved in direct energy transfer but crucial in signal transduction and as a precursor for other nucleotides . Inosine monophosphate, on the other hand, is involved in purine metabolism and serves as a precursor for adenosine monophosphate .
属性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
391.19 g/mol |
IUPAC 名称 |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI 键 |
QGXLVXZRPRRCRP-QONMVAKYSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
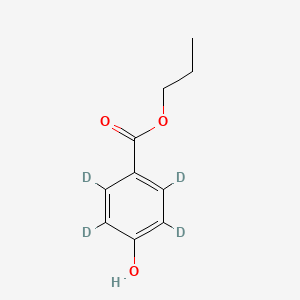

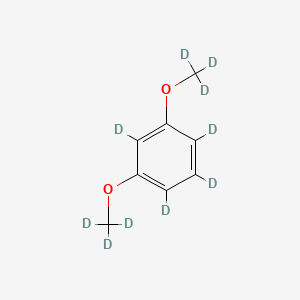
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
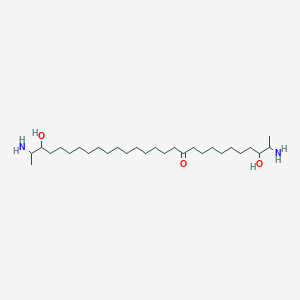



![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
